molecular formula C₈H₁₄N₂O₄Pt B130821 (2-Azanidylcyclohexyl)azanide;oxalic acid;platinum(2+) CAS No. 61758-77-8

(2-Azanidylcyclohexyl)azanide;oxalic acid;platinum(2+)

Cat. No. B130821
CAS RN: 61758-77-8
M. Wt: 397.3 g/mol
InChI Key: DRMCATBEKSVAPL-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The specific chemical reactions involving “(2-Azanidylcyclohexyl)azanide;oxalic acid;platinum(2+)” are not provided in the search results. Chemical reactions can depend on various factors including the reaction conditions and the presence of other reactants .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(2-Azanidylcyclohexyl)azanide;oxalic acid;platinum(2+)” are not explicitly listed in the search results. The molecular weight is given as 397.3 g/mol. For detailed properties, it is recommended to refer to the product’s Material Safety Data Sheet (MSDS) or contact the supplier directly.

Scientific Research Applications

Platinum-based Chemotherapy

Oxaliplatin, a platinum(II) complex, is extensively utilized in the treatment of colorectal cancer, among other malignancies. Its mechanism of action involves the formation of platinum-DNA adducts, which inhibit DNA synthesis and transcription, leading to cell death. This compound exhibits a unique spectrum of activity, including effectiveness against cisplatin-resistant cancers, due to its specific molecular interactions with DNA. Research has shown that oxaliplatin's effectiveness is partly attributed to its ability to form inter- and intra-strand cross-links in DNA, which are more difficult for the cell's repair mechanisms to reverse compared to those formed by other platinum compounds (Graham et al., 2000), (Culy et al., 2000).

Mechanisms of Platinum-based Drug Resistance

The clinical application of oxaliplatin is limited by inherent or acquired resistance, a significant challenge in cancer chemotherapy. Research efforts are directed towards understanding the molecular basis of this resistance, which includes DNA repair mechanisms, drug detoxification pathways, and the cellular response to DNA damage. Studies on oxaliplatin have contributed significantly to our understanding of platinum drug resistance mechanisms, guiding the development of novel therapeutic strategies to overcome resistance (Farrell, 2011).

Nanotechnology and Drug Delivery

Advancements in nanotechnology have opened new avenues for the delivery of oxaliplatin, aiming to enhance its efficacy and reduce side effects. Nanocarriers can improve the drug's pharmacokinetics, increasing its accumulation in tumors while minimizing exposure to healthy tissues. Research in this area focuses on developing nanoscale drug delivery systems, including liposomes and polymeric nanoparticles, to optimize the therapeutic index of oxaliplatin and other platinum-based drugs (Samad et al., 2018).

Environmental and Analytical Applications

Beyond its clinical use, the chemistry of oxaliplatin and related platinum complexes is of interest in environmental monitoring and analytical chemistry. Studies on the environmental fate, bioaccumulation, and analytical detection of platinum from automotive catalytic converters and other sources contribute to our understanding of the broader impacts of platinum use in society. Research in this area also explores methods for the recovery and recycling of platinum, addressing both economic and environmental concerns (Reith et al., 2014).

Future Directions

The future directions for the use and study of “(2-Azanidylcyclohexyl)azanide;oxalic acid;platinum(2+)” are not specified in the search results. The compound’s potential applications would likely depend on its physical and chemical properties, as well as its reactivity .

Mechanism of Action

Target of Action

The primary target of (2-Azanidylcyclohexyl)azanide;oxalic acid;platinum(2+), also known as Oxaliplatin, is DNA . This compound is known for its ability to inhibit DNA replication and repair .

Mode of Action

Oxaliplatin interacts with its target, DNA, by forming covalent bonds. This results in the formation of DNA adducts, which distort the DNA helix and prevent normal DNA replication and transcription .

Biochemical Pathways

The formation of DNA adducts by Oxaliplatin affects various biochemical pathways. The most significant of these is the DNA replication pathway. The distortion of the DNA helix prevents the normal functioning of DNA polymerase, an enzyme crucial for DNA replication. This leads to DNA replication stress and eventually cell death .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Oxaliplatin are complex. It is administered intravenously, ensuring 100% bioavailability . The exact pharmacokinetic properties of Oxaliplatin are still under investigation.

Result of Action

The result of Oxaliplatin’s action at the molecular level is the inhibition of DNA replication, leading to cell death . At the cellular level, this results in a reduction in tumor size and improved patient survival rates in various types of cancer, including colorectal cancer and advanced ovarian cancer .

Action Environment

The action, efficacy, and stability of Oxaliplatin can be influenced by various environmental factors. For example, the pH of the tumor microenvironment can affect the drug’s stability and efficacy. Additionally, the presence of other chemotherapy drugs can influence Oxaliplatin’s action, as it is commonly used in combination with other drugs .

properties

{ "Design of the Synthesis Pathway": "The synthesis of '(2-Azanidylcyclohexyl)azanide;oxalic acid;platinum(2+)' can be achieved through a multi-step reaction pathway. The first step involves the preparation of (2-aminocyclohexyl)azanide, which is then reacted with oxalic acid to form the oxalate salt. This salt is then reacted with platinum(II) chloride to form the final product.", "Starting Materials": [ "(2-aminocyclohexyl)azanide", "Oxalic acid", "Platinum(II) chloride" ], "Reaction": [ { "Reactants": "(2-aminocyclohexyl)azanide", "Reagents": "None", "Conditions": "None", "Products": "(2-aminocyclohexyl)azanide" }, { "Reactants": "(2-aminocyclohexyl)azanide", "Reagents": "Oxalic acid", "Conditions": "Acidic conditions", "Products": "(2-Azanidylcyclohexyl)oxalate" }, { "Reactants": "(2-Azanidylcyclohexyl)oxalate", "Reagents": "Platinum(II) chloride", "Conditions": "Neutral conditions", "Products": "(2-Azanidylcyclohexyl)azanide;oxalic acid;platinum(2+)" } ] }

CAS RN

61758-77-8

Molecular Formula

C₈H₁₄N₂O₄Pt

Molecular Weight

397.3 g/mol

IUPAC Name

(2-azanidylcyclohexyl)azanide;oxalic acid;platinum(2+)

InChI

InChI=1S/C6H12N2.C2H2O4.Pt/c7-5-3-1-2-4-6(5)8;3-1(4)2(5)6;/h5-8H,1-4H2;(H,3,4)(H,5,6);/q-2;;+2

InChI Key

DRMCATBEKSVAPL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)[NH-])[NH-].C(=O)(C(=O)O)O.[Pt+2]

synonyms

[SP-4-2-(1S-trans)]-(1,2-Cyclohexanediamine-N,N’)[ethanedioato(2-)-O,O’]platinum;  _x000B_(SP-4-2)-[(1S,2S)-1,2-Cyclohexanediamine-kN,kN’][ethanedioato(2-)-kO1,kO2]platinum;  (1S-trans)-1,2-Cyclohexanediamine Platinum Complex; 

Origin of Product

United States

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